2,4-Dichlorophenyl propylsulfide
Description
Significance of Carbon-Sulfur Bonds in Chemical Synthesis and Biological Systems
The carbon-sulfur (C-S) bond is a fundamental linkage in the realms of chemical synthesis and biological processes. Within chemical synthesis, organosulfur compounds are highly valued as versatile intermediates. The ability of sulfur to exist in multiple oxidation states allows for a wide array of chemical transformations, making the C-S bond a key functional group in the construction of complex organic molecules. The strategic formation of carbon-sulfur bonds is a critical step in the production of numerous materials, including pharmaceuticals and agrochemicals. cneastchem.comtethyschemical.com
In the biological sphere, the carbon-sulfur bond is an essential component of life-sustaining molecules. The amino acids methionine and cysteine, which contain a thioether and a thiol group respectively, are integral to the structure and function of proteins. nih.gov Disulfide bridges formed between cysteine residues are crucial for maintaining the three-dimensional architecture of many proteins, thereby dictating their biological activity.
Overview of Substituted Aryl Thioethers in Academic Literature
Substituted aryl thioethers, the broader family to which aryl propyl sulfides belong, are extensively reviewed in academic literature. These compounds are noted for their diverse range of applications and are a common motif in many biologically active molecules. The specific substituents on the aryl ring can profoundly influence the physicochemical properties and biological activities of these thioethers. The introduction of various functional groups can alter the electronic nature and steric environment of the molecule, leading to a wide spectrum of chemical reactivity and potential uses. The synthesis of these compounds is a well-explored area of organic chemistry, with numerous methodologies developed to facilitate their preparation, often involving the coupling of aryl halides with thiols. nih.govacs.orgcdc.gov
Research Scope and Focus on 2,4-Dichlorophenyl Propylsulfide
This article directs its focus to the specific chemical entity This compound . This compound is distinguished by the presence of a 2,4-dichlorinated phenyl group attached to a propyl sulfide (B99878) moiety. The 2,4-dichlorophenyl unit is a well-known structural component in a variety of commercial products, most notably in herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgsigmaaldrich.com The inclusion of two chlorine atoms on the aromatic ring is known to substantially affect the molecule's properties, including its lipophilicity and metabolic stability.
The scientific interest in This compound stems from its potential as a precursor or an active ingredient in the development of new chemical entities with valuable properties. A thorough understanding of its synthesis and chemical characteristics is paramount for exploring its utility. While dedicated research on this specific molecule is not widely reported, its synthesis can be logically inferred from established protocols for creating aryl sulfides. A common approach would be the reaction between 2,4-dichlorophenol (B122985) and propyl bromide or the coupling of 2,4-dichloro-1-iodobenzene (B1347110) with propane-1-thiol. nih.govyoutube.com The study of This compound can provide valuable insights into the structure-activity relationships of dichlorinated aryl thioethers.
Physicochemical and Spectroscopic Data
Below are the predicted physicochemical properties and expected spectroscopic characteristics for This compound .
Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂S |
| Molecular Weight | 221.15 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~250-280 °C |
| Density | > 1.0 g/mL |
| Solubility | Insoluble in water, soluble in common organic solvents |
Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons. |
| ¹³C NMR | Signals for the three distinct carbons of the propyl group and the six carbons of the dichlorinated aromatic ring. |
| IR Spectroscopy | Characteristic absorptions for C-H (aliphatic and aromatic), C=C (aromatic), and C-S stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms. |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-propylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCRATRCRRRDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856570 | |
| Record name | 2,4-Dichloro-1-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99849-03-3 | |
| Record name | 2,4-Dichloro-1-(propylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99849-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(propylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Theoretical Investigations of 2,4 Dichlorophenyl Propylsulfide and Aryl Sulfide Derivatives
Mechanistic Studies of Carbon-Sulfur Bond Formation and Cleavage
The formation and breaking of the carbon-sulfur (C–S) bond are fundamental processes in the chemistry of aryl sulfides. These reactions are often mediated by catalysts and are the subject of extensive mechanistic investigation to optimize efficiency and selectivity. The development of effective C–S bond formation reactions has been historically slower than that for C-N and C-O bonds, largely due to the tendency of sulfur compounds to poison transition metal catalysts. nih.gov However, significant progress has been made in overcoming these challenges. rsc.org
Transition metals are pivotal in activating the generally inert carbon-sulfur bond, enabling a variety of chemical transformations. researchgate.netresearchgate.net The process typically involves the activation of a C–S bond in an organosulfur compound by a thiophilic metal ion, leading to cleavage and subsequent functionalization. researchgate.net A common mechanistic pathway for the cleavage of C(sp²)–S bonds in aryl sulfides is through oxidative addition to a low-valent transition metal center. researchgate.net This step is crucial for desulfurization processes and for using thioethers as coupling partners in cross-coupling reactions. researchgate.netdicp.ac.cn
Various transition metals, including palladium, nickel, and copper, have been successfully employed to catalyze C–S bond formation and cleavage. nih.govrsc.org For instance, nickel catalysts can insert into disulfide bonds to initiate C–S bond formation. nih.gov Palladium-catalyzed reactions, often in the presence of specific ligands, can effectively form aryl C–S bonds from thiols and aryl halides. nih.gov These catalytic systems have expanded the toolkit for synthesizing complex molecules containing the aryl sulfide (B99878) motif. rsc.orgbohrium.com
Ligands play a critical and multifaceted role in transition metal-catalyzed C–S coupling reactions. Historically, the strong coordination of thiols and thioethers to metal centers was a major barrier, often leading to catalyst deactivation. nih.gov The development of suitable ligand systems has been key to overcoming this issue. Ligands can modulate the electronic and steric properties of the metal center, facilitating the desired catalytic steps—such as oxidative addition and reductive elimination—while preventing the formation of stable, inactive metal-sulfur complexes. nih.govrsc.org
For example, the use of tri-tert-butyl phosphine (B1218219) as a ligand in palladium-catalyzed aryl sulfide synthesis was found to be effective when a substoichiometric amount of zinc chloride was added to alleviate strong thiolate coordination to the palladium center. nih.gov In other systems, monodentate phosphine ligands like SPhos have enabled challenging intramolecular C–S bond formations. nih.gov Photoexcitation provides another avenue for activating nickel-based catalysts, where ligand-field (d-d) transitions can induce Ni–C bond homolysis, leading to a highly enhanced rate of C–S bond-forming reductive elimination. rsc.orgnih.govresearchgate.net The nature of the ancillary ligands significantly influences the photoactivity of these nickel complexes. rsc.orgnih.gov
| Catalyst System | Ligand Type | Key Observation/Role of Ligand | Reference |
|---|---|---|---|
| Palladium / Zinc Chloride | Monodentate Phosphine (e.g., P(t-Bu)₃) | Alleviates strong thiolate coordination, preventing catalyst deactivation. | nih.gov |
| Palladium | Monodentate SPhos | Enables fast intramolecular C-S bond formation in tandem reactions. | nih.gov |
| Nickel(II) Metallacycles | Various Ancillary Ligands | Ligand-field transitions upon photoexcitation enhance C-S bond formation by orders of magnitude. | rsc.orgnih.gov |
| Nickel(II) Bromide | Bipyridyl | Effective for the arylation of disulfides with aryl iodides. | nih.gov |
Beyond the classical covalent and ionic bond descriptions, a third class known as charge-shift bonds (CSBs) has been proposed to explain certain bonding phenomena. researchgate.netadvancedsciencenews.com Charge-shift bonds derive their stability not from the sharing of electrons or electrostatic attraction, but from the resonance energy between covalent and ionic forms. researchgate.netadvancedsciencenews.comwikipedia.org A key characteristic of CSBs is a depleted electron density at the bond critical point, a feature typically associated with repulsive interactions, even though the bond itself can be quite strong. researchgate.net
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the molecular and electronic properties of aryl sulfides that are often difficult to probe experimentally.
Density Functional Theory (DFT) has become a standard tool for investigating the geometric and electronic structures of molecules. researchgate.netmdpi.com For aryl sulfide derivatives, DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles with a high degree of accuracy, often showing good correlation with experimental data from X-ray crystallography. researchgate.netnih.govscispace.com
Beyond structural prediction, DFT allows for the calculation of various molecular properties that govern reactivity. These include electrostatic potential maps, which reveal the electron-rich and electron-poor regions of a molecule, and chemical reactivity descriptors like chemical hardness, electronegativity, and electrophilicity. researchgate.net Such studies are invaluable for understanding and predicting the behavior of molecules like 2,4-Dichlorophenyl propylsulfide in chemical reactions. For instance, DFT studies on similar chlorinated, sulfur-containing aromatic compounds have successfully elucidated their spectroscopic properties and potential as nonlinear optical (NLO) materials. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for understanding chemical reactivity. numberanalytics.comwikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO governs its capacity as an electrophile or electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com
In the context of this compound and related aryl sulfides, FMO analysis via DFT can predict sites of reactivity. For example, in a reaction with an electrophile, the interaction will be dominated by the HOMO of the aryl sulfide. The regions of the molecule where the HOMO has the largest electron density are the most likely sites of electrophilic attack. youtube.com Conversely, for a reaction with a nucleophile, the LUMO's distribution indicates the most electrophilic sites. pku.edu.cn DFT calculations on related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have shown how FMO analysis can explain electronic absorption properties and intermolecular interactions. researchgate.netnih.gov The energies and shapes of these frontier orbitals are key to designing and predicting the outcomes of reactions involving aryl sulfides. numberanalytics.compku.edu.cn
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary Location of HOMO | Primary Location of LUMO | Reference |
|---|---|---|---|---|---|---|
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | -6.58 | -1.54 | 5.04 | Thiadiazole ring and amino group | Chlorophenyl ring | researchgate.net |
| Tetrakis(1,2,5-thiadiazole)porphyrazine Complex | ~ -6.8 | ~ -4.5 | ~ 2.3 | Porphyrazine macrocycle | Porphyrazine macrocycle | mdpi.com |
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a chemically intuitive description of electron density distribution in molecules, translating complex wavefunctions into familiar concepts of lone pairs, bonds, and intermolecular interactions. For aryl sulfides like this compound, NBO analysis elucidates the nature of chemical bonds, hyperconjugative interactions, and charge distribution, which are fundamental to understanding their reactivity.
For a molecule like this compound, key NBO interactions would include:
LP(S) → σ(C-C)*: Delocalization of a sulfur lone pair into the antibonding orbitals of the adjacent carbon-carbon bonds in the phenyl ring.
LP(S) → π(Aryl)*: Interaction of a sulfur lone pair with the π-antibonding orbitals of the dichlorinated phenyl ring. This interaction is particularly significant in determining the electronic communication between the sulfur atom and the aromatic system.
π(Aryl) → σ(S-C)*: Delocalization of the phenyl ring's π-electrons into the antibonding orbital of the sulfur-carbon bond.
The presence of electron-withdrawing chlorine atoms on the phenyl ring is expected to lower the energy of the ring's π* orbitals, thereby enhancing the hyperconjugative interactions with the sulfur lone pairs. This increased delocalization can lead to a more stabilized molecular system.
A hypothetical NBO analysis for this compound might reveal the following key interactions and stabilization energies. It is important to note that the following data is representative for similar chlorinated aryl sulfides and is provided for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) S | σ(C1-C2) | 2.85 | 0.89 | 0.045 |
| LP (1) S | σ(C1-C6) | 2.91 | 0.88 | 0.046 |
| LP (2) S | π(C2-C3) | 5.12 | 0.25 | 0.034 |
| LP (2) S | π(C4-C5) | 4.98 | 0.26 | 0.033 |
| π (C1-C2) | σ*(S-C7) | 1.15 | 1.12 | 0.031 |
Note: This data is hypothetical and intended to be representative of values for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. tue.nl It helps in predicting the reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions. researchgate.netrsc.org The MEP is plotted onto a constant electron density surface, where different colors represent different values of the electrostatic potential. uni-muenchen.de Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.net
For this compound, the MEP map would be influenced by the electronegative chlorine atoms, the sulfur atom with its lone pairs, and the propyl chain.
Negative Potential Regions (Red/Yellow): These areas would be concentrated around the two chlorine atoms due to their high electronegativity. The sulfur atom would also exhibit a region of negative potential attributable to its lone pairs, making it a potential site for electrophilic attack.
Positive Potential Regions (Blue): The hydrogen atoms of the propyl group and the phenyl ring would show positive potential. The carbon atom attached to the sulfur (ipso-carbon) might also exhibit a less negative or even slightly positive character due to the electron-withdrawing nature of the sulfur and the chlorine substituents. This can be a site for nucleophilic attack in certain reactions. walisongo.ac.id
Neutral Regions (Green): The hydrocarbon backbone of the propyl group would largely be a region of neutral potential.
The MEP map provides a clear visual representation of the molecule's reactivity landscape, which is a direct consequence of its electronic structure.
Investigation of Reaction Pathways and Transition States
Hydrodesulfurization (HDS) is a crucial catalytic process for removing sulfur from petroleum products to reduce sulfur dioxide emissions. wikipedia.orgyoutube.com The process involves the cleavage of carbon-sulfur bonds in the presence of a catalyst (typically supported molybdenum sulfides promoted by cobalt or nickel) and hydrogen gas. rsc.org For a molecule like this compound, understanding the HDS mechanism is important for developing more efficient desulfurization technologies.
The HDS of aryl sulfides can proceed through two main pathways:
Direct Desulfurization (Hydrogenolysis): This pathway involves the direct cleavage of the C-S bonds without prior modification of the aromatic ring. For this compound, this would lead to the formation of 1,3-dichlorobenzene (B1664543) and propane, along with hydrogen sulfide. The reaction proceeds through the adsorption of the sulfur atom onto a coordinatively unsaturated site on the catalyst surface, followed by hydrogenolytic cleavage of the C(aryl)-S and S-C(propyl) bonds.
Hydrogenation Pathway: In this mechanism, the aromatic ring is first hydrogenated before the C-S bond is broken. This pathway is generally more prevalent for sterically hindered sulfur compounds like dibenzothiophenes. For this compound, this would involve the hydrogenation of the dichlorinated phenyl ring to a dichlorocyclohexyl ring, followed by the cleavage of the C-S bond.
The presence of chlorine atoms on the aromatic ring can influence the HDS reactivity. Electron-withdrawing substituents can affect the strength of the C-S bond and the adsorption behavior of the molecule on the catalyst surface. Theoretical studies involving Density Functional Theory (DFT) can be employed to model the reaction pathways, calculate the activation barriers for each step, and identify the rate-determining step. These calculations provide valuable insights into the catalyst's role and the factors governing the selectivity towards different products.
Regioselectivity in the reactions of this compound, particularly in processes like electrophilic aromatic substitution or nucleophilic aromatic substitution, is dictated by the electronic and steric effects of the substituents on the phenyl ring. The chlorine atoms at the 2- and 4-positions and the propylthio group at the 1-position direct incoming reagents to specific positions on the ring.
The propylthio group is an ortho-, para-directing group, although it is deactivating.
The chlorine atoms are also ortho-, para-directing but are deactivating.
The interplay of these directing effects determines the position of further substitution. Computational methods can predict the regioselectivity by calculating the energies of the possible intermediates (e.g., sigma complexes in electrophilic substitution).
Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction (charge transfer and polarization). In the context of the reactions of this compound, EDA can be used to understand the nature of the forces driving the interaction with a reactant or a catalyst. For instance, in a catalytic reaction, EDA can quantify the contributions of electrostatic and orbital interactions to the binding of the sulfide to the catalyst surface, providing a deeper understanding of the catalytic mechanism.
Spectroscopic Parameter Prediction and Validation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. youtube.comyoutube.com These techniques are powerful for structural elucidation and functional group identification. youtube.com
Computational chemistry, particularly DFT, can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated spectra with the experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.
For this compound, the vibrational spectrum would exhibit characteristic bands for the substituted benzene (B151609) ring, the C-S bond, and the propyl group. A representative table of calculated and hypothetical experimental vibrational frequencies is presented below. It is important to note that this data is based on typical values for similar compounds. nih.gov
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100 - 3000 | 3085, 3050 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980 - 2850 | 2960, 2925, 2870 | Aliphatic C-H stretching (propyl) |
| ν(C=C) aromatic | 1600 - 1450 | 1580, 1550, 1470 | Aromatic C=C stretching |
| δ(CH₂) | 1470 - 1450 | 1465 | CH₂ scissoring (propyl) |
| δ(CH₃) | 1460 - 1370 | 1450, 1380 | CH₃ deformation (propyl) |
| ν(C-Cl) | 1100 - 800 | 1090, 830 | C-Cl stretching |
| γ(C-H) aromatic | 900 - 675 | 880, 810 | Aromatic C-H out-of-plane bending |
| ν(C-S) | 700 - 600 | 680 | C-S stretching |
Note: This data is hypothetical and intended to be representative of values for similar molecules.
The FT-IR and FT-Raman spectra are often complementary. youtube.com Vibrations that are strong in the IR spectrum (e.g., those with a large change in dipole moment) may be weak in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the C-S bond might be more prominent in the Raman spectrum. A combined analysis of both spectra provides a more complete picture of the vibrational modes of this compound.
Electronic Spectra (UV-Vis) and Time-Dependent DFT (TD-DFT)
The electronic absorption characteristics of this compound and related aryl sulfide derivatives are primarily investigated through Ultraviolet-Visible (UV-Vis) spectroscopy, with theoretical insights provided by Time-Dependent Density Functional Theory (TD-DFT) calculations. These studies are crucial for understanding the electronic structure and transitions within these molecules.
The UV-Vis spectra of aryl sulfides are generally characterized by multiple absorption bands in the range of 200-300 nm. rsc.org These absorptions are typically attributed to π → π* electronic transitions within the aromatic ring, which are influenced by the presence of the sulfur substituent. The interaction between the sulfur atom's non-bonding electrons and the π-system of the aryl group can lead to distinct spectral features. rsc.org
Theoretical calculations using TD-DFT have become an indispensable tool for interpreting the experimental UV-Vis spectra of aryl sulfides and other organic molecules. mdpi.comrsc.org TD-DFT allows for the prediction of electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved in these transitions. mdpi.comnih.gov The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set used in the calculations. nih.govnih.gov For many organic molecules, hybrid functionals such as B3LYP have been shown to provide results that correlate well with experimental data. mdpi.com
Detailed research findings on analogous aryl sulfide derivatives demonstrate the effect of substitution on their electronic spectra. The ultraviolet absorption spectra of various arenethiols and alkyl aryl sulfides have been determined in different solvents. rsc.org These studies reveal that both short-wavelength (205–230 nm) and medium-wavelength (235–270 nm) bands exhibit a marked bathochromic (red) shift with certain structural changes, while long-wavelength (275–300 nm) bands may undergo a hypsochromic (blue) shift. rsc.org These spectral changes are often rationalized by considering the conjugative interaction between the sulfur atom and the aryl group, which can be affected by steric hindrance. rsc.org
While specific experimental and TD-DFT data for this compound are not extensively reported in the public domain, we can infer its likely spectral characteristics based on the established principles for aryl sulfides. The presence of the dichloro-substituted phenyl ring and the propyl group would determine the precise positions and intensities of the absorption bands.
Below are illustrative data tables representing typical experimental and theoretical results for a generic aryl sulfide, which would be analogous to the type of data expected for this compound.
Table 1: Representative Experimental UV-Vis Spectral Data for an Aryl Sulfide Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |
| Hexane (B92381) | 215 | 12,000 | π → π |
| 255 | 8,500 | π → π | |
| 285 | 1,500 | π → π* (n-π* character) | |
| Ethanol | 218 | 11,500 | π → π |
| 258 | 8,200 | π → π | |
| 282 | 1,300 | π → π* (n-π* character) |
Table 2: Representative TD-DFT Calculated Electronic Transitions for an Aryl Sulfide Derivative (B3LYP/6-311+G(d,p) in Methanol)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 288 | 0.035 | HOMO → LUMO |
| S₀ → S₂ | 256 | 0.210 | HOMO-1 → LUMO |
| S₀ → S₃ | 217 | 0.450 | HOMO → LUMO+1 |
These tables illustrate the kind of detailed information that can be obtained from a combined experimental and theoretical study of the electronic spectra of aryl sulfides. The calculated transitions can be correlated with the observed absorption bands, providing a deeper understanding of the electronic structure of the molecule.
Environmental Fate and Biotransformation of Organosulfur Compounds, Including Chlorinated Aryl Sulfides
Biogeochemical Cycling of Sulfur and Chlorinated Organics
The environmental journey of 2,4-Dichlorophenyl propylsulfide is intrinsically linked to the biogeochemical cycles of its constituent elements: sulfur and chlorine. These cycles dictate the transformation and mobility of the compound across various environmental compartments.
Volatile Organosulfur Compound (VOSC) Dynamics in Environmental Compartments
Volatile organosulfur compounds (VOSCs) are crucial components of the global sulfur cycle, facilitating the transfer of sulfur between terrestrial, aquatic, and atmospheric environments. researchgate.netuea.ac.uk While specific data for this compound is unavailable, its structural characteristics suggest it may exhibit properties of a VOSC. The production and fate of VOSCs are influenced by local geochemical conditions. researchgate.netuea.ac.uk For instance, in sediment environments, the dynamics of VOSCs like dimethyl sulfide (B99878) (DMS) and methanethiol (B179389) (MeSH) differ between sulfide-rich and iron-rich conditions. researchgate.netuea.ac.uk The biogeochemical interactions driving these dynamics are complex, involving both production and degradation pathways. researchgate.netuea.ac.uk In inland waters, VOSCs are associated with eutrophication and can be produced by various microbes, including bacteria, cyanobacteria, and algae. nih.gov The levels of VOSCs can vary significantly, sometimes exceeding human odor thresholds, and are generated through diverse biochemical pathways. nih.govmdpi.com
Microbial Production and Consumption Pathways of Organic Sulfur Species
Microorganisms are central to the transformation of organic sulfur compounds in the environment. frontiersin.org The microbial sulfur cycle encompasses a wide range of transformations of both inorganic and organic sulfur compounds, which are utilized for energy generation and biosynthesis. frontiersin.org In the human colon, microbial sulfur metabolism is extensive, with hydrogen sulfide (H₂S) being generated from both cysteine degradation and dissimilatory sulfate (B86663) reduction. nih.gov The specific pathways and the organisms involved are influenced by diet and other factors. nih.gov
In broader environmental contexts, microorganisms can metabolize a range of organosulfur compounds. tandfonline.com For example, some bacteria can break the carbon-sulfur bonds in compounds like dibenzothiophene (B1670422) (DBT). tandfonline.com Two primary pathways for the microbial degradation of organosulfur compounds are the Kodama pathway, which cleaves carbon-carbon bonds, and the sulfur-specific (4S) pathway, which targets carbon-sulfur bonds without degrading the carbon skeleton. tandfonline.com
Microbial Degradation Pathways
The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. Given its chlorinated aromatic structure, two key microbial processes are of particular importance: reductive dechlorination and the degradation of the organosulfur moiety.
Reductive Dechlorination of Chlorinated Organic Compounds
Reductive dechlorination is a process where microorganisms use chlorinated compounds as electron acceptors in anaerobic respiration, removing chlorine atoms. wikipedia.org This process is a critical step in the bioremediation of many chlorinated pollutants. wikipedia.orgyoutube.com
Organohalide respiration (OHR) is a form of anaerobic respiration where bacteria utilize halogenated organic compounds as terminal electron acceptors for energy conservation. nih.govnih.gov This process is catalyzed by enzymes called reductive dehalogenases. nih.govoup.com A diverse range of bacteria, including species from the phyla Proteobacteria, Firmicutes, and Chloroflexi, are capable of OHR. nih.gov Some of these bacteria are specialists (obligate organohalide respirers), while others have more versatile metabolisms (non-obligate organohalide respirers). nih.gov The efficiency of anaerobic bacteria in removing halogens from polyhalogenated compounds makes anaerobic dehalogenation a promising bioremediation strategy. nih.gov
The table below summarizes key characteristics of different groups of organohalide-respiring bacteria (OHRB).
| Bacterial Group | Respiration Type | Metabolic Characteristics | Representative Genera |
| Proteobacteria | Non-obligate | Versatile metabolism, large genomes | Geobacter, Desulfuromonas, Anaeromyxobacter, Sulfurospirillum |
| Chloroflexi | Obligate | Niche specialists, restricted metabolism | Dehalococcoides |
| Firmicutes | Both non-obligate and restricted | Includes versatile and specialized members | Desulfitobacterium, Dehalobacter |
This table is a compilation of information from multiple sources. nih.gov
The presence of other electron acceptors, such as sulfate, can significantly impact the efficiency of microbial dechlorination. Sulfate-reducing bacteria can compete with dechlorinating bacteria for electron donors like hydrogen. nih.govasm.org High concentrations of sulfate can inhibit reductive dechlorination, particularly when the electron donor is in excess, due to the toxicity of the sulfide produced from sulfate reduction. asm.org However, under electron donor-limiting conditions, dechlorination may not be significantly affected by moderate sulfate concentrations, as dechlorinating bacteria can be more efficient at scavenging the limited electron donor. asm.orgresearchgate.net The rate of sulfate reduction, rather than just the sulfate concentration, appears to be a key factor in determining the outcome of this competition. nih.gov The introduction of chlorinated solvents can also lead to a more diverse microbial community that includes both sulfate-reducing and nitrate-reducing bacteria. nih.govacs.org
The following table illustrates the potential effects of sulfate on trichloroethene (TCE) dechlorination under different conditions.
| Condition | Sulfate Concentration | Impact on Dechlorination |
| Electron Acceptor (TCE) Limitation | High (5 mM) | Inhibition due to sulfide toxicity |
| Electron Donor Limitation | Moderate (5 mM) | No significant impact |
This table is based on findings from studies on Dehalococcoides-containing microbial communities. asm.orgresearchgate.net
Aerobic Microbial Transformation Processes
The environmental fate of this compound, a member of the chlorinated aryl sulfide family, is significantly influenced by microbial activity. Aerobic microorganisms, in particular, play a crucial role in the transformation of these compounds. While direct studies on this compound are limited, the metabolic pathways for analogous compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), provide a foundational understanding. The degradation of 2,4-D is well-documented and typically initiated by the cleavage of its ether bond, a process catalyzed by α-ketoglutarate-dependent 2,4-D dioxygenase, leading to the formation of 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov Subsequently, 2,4-DCP is hydroxylated to form dichlorocatechol, which then undergoes ring cleavage and further degradation, ultimately funneling the metabolites into the tricarboxylic acid cycle. nih.gov
Microorganisms capable of degrading chlorinated aromatic compounds have been isolated from various environments. nih.gov Strains of Cupriavidus necator (formerly known as Ralstonia eutropha) and Pseudomonas are well-known for their ability to metabolize 2,4-D. nih.gov The white-rot fungus Bjerkandera sp. strain BOS55 has been shown to produce and metabolize chlorinated aryl alcohols, indicating the potential for fungal degradation of chlorinated aryl sulfides. nih.gov The initial steps in the aerobic microbial transformation of aryl sulfides often involve oxidation of the sulfur atom.
The following table summarizes key microbial strains and their role in the degradation of related chlorinated aromatic compounds.
| Microbial Strain | Degraded Compound(s) | Key Enzymes/Pathways | Reference(s) |
| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), 2,4-DCP hydroxylase (tfdB), chlorocatechol 1,2-dioxygenase (tfdC) | nih.gov |
| Pseudomonas spp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Similar pathways to C. necator | nih.gov |
| Bjerkandera sp. BOS55 | Chlorinated anisyl alcohols | Aryl alcohol oxidases | nih.gov |
| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | - | researchgate.net |
| Alcaligenes eutrophus JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | - | researchgate.net |
| Novosphingobium sp. | 2,4-Dichlorophenoxyacetic acid and multiple chlorophenols | - | researchgate.net |
| Aquincola tertiaricarbonis | 2,4-Dichlorophenoxyacetic acid and multiple chlorophenols | - | researchgate.net |
| Xanthomonas sp. | 2,4-Dichlorophenoxyacetic acid and multiple chlorophenols | - | researchgate.net |
| Pseudorhodoferax caeni | 2,4-Dichlorophenoxyacetic acid and multiple chlorophenols | - | researchgate.net |
Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450)
The enzymatic biotransformation of organosulfur compounds, including chlorinated aryl sulfides like this compound, is a critical process in their metabolism and detoxification. Cytochrome P450 (P450) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the oxidation of a wide variety of xenobiotics. nih.govnih.gov In the context of aryl sulfides, P450 enzymes are primarily involved in sulfoxidation, the oxidation of the sulfur atom to form a sulfoxide (B87167). nih.govresearchgate.netnih.govacs.org
The catalytic cycle of P450 enzymes is a complex, multi-step process that involves the activation of molecular oxygen. nih.gov For sulfoxidation, several reactive intermediates have been proposed, including the ferryl form heme–Fe=O (Compound I), heme–Fe(III)–OOH (Compound 0), and heme–Fe(III)–H₂O₂ (protonated Compound 0). nih.govacs.org The specific intermediate involved can depend on the structure of the substrate. nih.govacs.org Studies on various thioether compounds have demonstrated that P450-driven sulfoxidation is a predominant metabolic pathway. nih.gov
A variety of human P450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, have been shown to catalyze the sulfoxidation of different thioether pesticides. nih.gov This broad substrate specificity suggests that multiple P450 enzymes could be involved in the metabolism of this compound. The initial oxidation product, a sulfoxide, can be further oxidized to a sulfone.
The table below details the proposed reactive intermediates in P450-catalyzed sulfoxidation.
| Reactive Intermediate | Description | Reference(s) |
| Heme-Fe=O (Compound I) | A high-valent iron-oxo species, considered a primary oxidant in many P450 reactions. | nih.govacs.org |
| Heme–Fe(III)–OOH (Compound 0) | A ferric-peroxo intermediate. | nih.govacs.org |
| Heme–Fe(III)–H₂O₂ | The protonated form of Compound 0. | nih.govacs.org |
Photodegradation of Aryl Thioethers in Environmental Media
The fate of aryl thioethers, such as this compound, in the environment is also influenced by photodegradation, the breakdown of molecules by light. This process is particularly relevant for compounds that absorb light in the environmentally relevant spectrum. The photodegradation of chlorinated aromatic compounds can proceed through direct photolysis, where the compound itself absorbs light, or indirect photolysis, involving photosensitizers.
For instance, the photodegradation of 2,4-dichlorophenol (2,4-DCP), a potential breakdown product of this compound, has been studied extensively. nih.govresearchgate.net The efficiency of photodegradation can be influenced by factors such as the presence of photocatalysts like silver halides (Ag/AgX), pH, and the concentration of the pollutant. nih.govresearchgate.net The degradation of 2,4-DCP often follows pseudo-first-order kinetics. nih.govresearchgate.net
Mechanisms of Photo-oxidation
The photo-oxidation of aryl thioethers is a key mechanism in their environmental degradation. This process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radical anions, which then react with the thioether. researchgate.net The primary photo-oxidation product of a thioether is typically the corresponding sulfoxide, which can be further oxidized to a sulfone. nih.gov
The mechanism can be initiated by the thioether absorbing light, leading to an excited state that can react with molecular oxygen. Alternatively, photosensitizers present in the environment can absorb light and transfer energy to molecular oxygen, generating singlet oxygen. researchgate.net This singlet oxygen then attacks the electron-rich sulfur atom of the thioether. The reaction conditions, such as the solvent and the presence of catalysts, can significantly affect the rate and selectivity of the photo-oxidation process. researchgate.net For example, visible-light-promoted photo-oxygenation often exhibits high selectivity. researchgate.net
The following table outlines the key species and products in the photo-oxidation of aryl thioethers.
| Species/Product | Role/Description | Reference(s) |
| Aryl Thioether | The initial reactant that undergoes photo-oxidation. | researchgate.netnih.gov |
| Singlet Oxygen (¹O₂) | A highly reactive oxygen species that can directly oxidize the thioether. | researchgate.net |
| Superoxide Radical Anion (O₂⁻•) | Another reactive oxygen species that can be involved in the transformation. | researchgate.net |
| Aryl Sulfoxide | The initial and often primary product of thioether photo-oxidation. | researchgate.netnih.govacs.org |
| Aryl Sulfone | A potential over-oxidation product formed from the sulfoxide. | nih.gov |
Analytical Methodologies for the Characterization and Detection of 2,4 Dichlorophenyl Propylsulfide and Its Derivatives
Chromatographic Techniques
Chromatographic techniques are essential for the separation and detection of 2,4-Dichlorophenyl propylsulfide from complex mixtures. The choice of technique depends on the volatility and polarity of the compound and its derivatives.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile and thermally stable sulfur compounds like this compound. The method involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase in a column.
Research Findings: The analysis of volatile organosulfur compounds (VOSCs) is effectively carried out using GC. For compounds similar to this compound, direct sample injection into the GC is a common practice. The use of a static headspace method can also be applied, particularly for samples in complex matrices, to minimize sample treatment and reduce the risk of compound deposition in the injector. wur.nl
A flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) is often preferred for their high selectivity and sensitivity towards sulfur-containing compounds. wur.nl The FPD is widely used due to its robustness and lower cost. wur.nl Comprehensive two-dimensional gas chromatography (GC×GC) can be employed to enhance separation from complex hydrocarbon matrices and improve detection limits. chromatographyonline.comnih.gov In the analysis of related compounds like 2-chloroethyl ethyl sulfide (B99878), GC coupled with mass spectrometry (GC-MS) has been used to identify degradation products, demonstrating the power of this combination for structural elucidation. nih.gov
| Parameter | Typical Condition |
| Column | Polydimethylsiloxane-based capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 35-50 °C, followed by a ramp of 10-40 °C/min to 180-250 °C |
| Detector | Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) |
| Carrier Gas | Helium or Nitrogen |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique suitable for the analysis of less volatile or thermally labile derivatives of this compound. Separation is achieved in a liquid mobile phase passing through a packed column.
Research Findings: While specific HPLC methods for this compound are not extensively documented, general principles for the analysis of aromatic sulfur compounds can be applied. Reversed-phase HPLC with a C18 or C8 column is the most common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid, such as acetic or phosphoric acid, to improve peak shape. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), which allows for the identification of compounds based on their retention times and UV spectra. nih.gov For complex samples where peaks may overlap, varying the detection wavelength can help in the quantification of individual components. nih.gov
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 20 µL |
Thin Layer Chromatography (TLC)
Thin layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and purification of this compound. It involves spotting the sample on a plate coated with a stationary phase and developing it in a sealed chamber with a suitable solvent system.
Research Findings: TLC has been successfully used for the detection of various sulfur compounds, including sulfides, sulfoxides, and sulfones. nih.gov For aromatic sulfur compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov A variety of solvent systems can be employed as the mobile phase, with the polarity adjusted to achieve optimal separation. Visualization of the separated spots can be achieved under UV light (254 nm) if the compound is UV-active. acs.org Alternatively, various staining reagents can be used. Iodine vapor is a general-purpose reagent for organic compounds. illinois.edu Specific for sulfur compounds, reagents like potassium permanganate (B83412) solution can act as an oxidizing agent to produce visible spots. illinois.edu
| Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 8:2 v/v) |
| Visualization | UV light (254 nm), Iodine vapor, or Potassium permanganate stain |
| Rf Value | Dependent on the specific mobile phase composition |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propyl group protons. The aromatic region would display a complex splitting pattern due to the three protons on the dichlorinated ring. The proton ortho to the sulfur atom would likely appear as a doublet, the proton between the two chlorine atoms as a singlet (or a narrowly split doublet), and the remaining proton as a doublet of doublets. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the sulfur atom.
The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and propylsulfide substituents. Three signals would correspond to the carbons of the propyl group. The carbon atom attached to sulfur would be significantly deshielded.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.5 | m |
| -S-CH₂- | 2.8 - 3.0 | t |
| -CH₂- | 1.6 - 1.8 | sext |
| -CH₃ | 0.9 - 1.1 | t |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| Aromatic C-S | 135 - 140 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 132 |
| -S-CH₂- | 35 - 40 |
| -CH₂- | 22 - 27 |
| -CH₃ | 12 - 15 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring, the C-S bond, and the C-Cl bonds. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. okstate.edu The C=C stretching vibrations of the benzene (B151609) ring typically show several bands in the 1600-1450 cm⁻¹ region. okstate.edu The C-S stretching vibration for alkyl phenyl sulfides is generally observed in the 700-600 cm⁻¹ region, though it can be weak. cdnsciencepub.com The presence of chlorine atoms on the benzene ring would give rise to strong C-Cl stretching bands, typically in the 1100-800 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-800 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. okstate.edu
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 1100 - 800 |
| C-S Stretch | 700 - 600 |
| C-H Out-of-plane Bend | 900 - 800 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides high sensitivity and selectivity. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that aids in structural elucidation.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-S bond adjacent to the sulfur atom is a common fragmentation pathway for sulfides. miamioh.edu This would result in the loss of a propyl radical (•CH2CH2CH3) or a dichlorophenyl radical.
Beta-cleavage: Cleavage of the bond beta to the sulfur atom within the propyl group can also occur.
Rearrangement Reactions: McLafferty-type rearrangements are possible if the alkyl chain is long enough, though less common for simple propyl sulfides.
Loss of Chlorine: Fragmentation involving the loss of one or both chlorine atoms from the aromatic ring can also be expected.
The resulting fragment ions would provide structural information. For instance, the presence of an ion corresponding to the dichlorophenylthio moiety would confirm that part of the structure. High-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Predicted Origin |
| [C9H10Cl2S]+• | 220 | Molecular Ion (M+) |
| [C6H3Cl2S]+ | 177 | Loss of propyl group (•C3H7) |
| [C3H7S]+ | 75 | Propylthio fragment |
| [C6H3Cl2]+ | 145 | Dichlorophenyl fragment |
Note: The m/z values are based on the most abundant isotopes.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to characterize this compound, as the molecule contains chromophores that absorb light in the UV region. The primary chromophores are the dichlorinated benzene ring and the sulfide group.
The UV spectrum of substituted phenyl sulfides typically shows absorption bands arising from π → π* transitions of the aromatic ring. The presence of the sulfur atom (an auxochrome) attached to the benzene ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity compared to unsubstituted benzene. researchgate.net
Furthermore, the chlorine substituents on the phenyl ring will also influence the absorption spectrum. Generally, increasing chloro substitution on a phenyl ring leads to a bathochromic shift of the main absorption bands. nih.gov The spectrum of 2,4-dichlorophenol (B122985), a related compound, shows absorption maxima around 210 nm, 245 nm, and 285 nm. nih.gov It is expected that this compound would exhibit a similar UV absorption profile, with characteristic peaks likely in the 200-300 nm range. The exact λmax values would be influenced by the solvent used for the analysis.
Table 2: Predicted UV-Visible Absorption Maxima for this compound
| Predicted Absorption Band | Approximate Wavelength (λmax) | Associated Transition |
| K-band | ~210-230 nm | π → π* (conjugated system) |
| B-band | ~280-290 nm | π → π* (benzenoid) |
Note: These are estimated values based on the spectra of similar compounds. Actual values may vary depending on the solvent and experimental conditions.
X-ray Diffraction (XRD) for Structural Elucidation
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is unique to the crystalline structure. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, leading to the elucidation of its complete structure.
While specific crystallographic data for this compound is not currently found in the literature, the technique remains the gold standard for unambiguous structural confirmation of novel compounds, provided a suitable crystal can be grown. For related structures, such as iron-sulfide minerals, XRD is routinely used to identify the specific mineral phases present. researchgate.net
Sample Preparation Strategies for Environmental and Reaction Mixture Analysis
Effective sample preparation is crucial for the accurate and sensitive analysis of this compound, especially when dealing with complex matrices like environmental samples (e.g., soil, water) or crude reaction mixtures. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument.
Extraction and Purification Methods
The choice of extraction method depends on the sample matrix.
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE using a water-immiscible organic solvent such as dichloromethane (B109758) or hexane is a common approach. The relatively nonpolar nature of this compound would lead to its partitioning into the organic phase. Multiple extractions may be necessary to ensure quantitative recovery.
Solid-Phase Extraction (SPE): SPE offers a more efficient and less solvent-intensive alternative to LLE. For extracting this compound from water samples, a reversed-phase sorbent (e.g., C18) would be suitable. The analyte is adsorbed onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.
Headspace Analysis: For volatile organosulfur compounds in liquid or solid samples, headspace sampling can be employed. This involves analyzing the vapor phase in equilibrium with the sample. nih.govwur.nl Acidification of the sample can sometimes increase the volatility of the target analytes. nih.gov
Following extraction, a cleanup step may be required to remove co-extracted impurities. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or Florisil. nih.gov
Derivatization Techniques (if applicable)
Derivatization is the process of chemically modifying an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. For GC-MS analysis of compounds like this compound, derivatization is generally not required as it is sufficiently volatile. However, for related thiol compounds, derivatization is often necessary.
If this compound were to be analyzed alongside its potential thiol precursors or degradation products, derivatization could be beneficial. Common derivatization strategies for thiols include:
Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form stable derivatives with improved chromatographic and mass spectrometric properties. nih.govacs.org
Silylation: This involves replacing active hydrogens (e.g., in a thiol group) with a trimethylsilyl (B98337) (TMS) group, which increases volatility. youtube.com
Reaction with Maleimides: N-substituted maleimides react with thiols to form stable adducts that can be analyzed by GC-MS. nih.govgoogle.com
These derivatization reactions typically target the reactive thiol group. For a sulfide like this compound, oxidation to the corresponding sulfoxide (B87167) or sulfone could be considered a form of derivatization to alter its chromatographic behavior or detectability, although this is less common for routine analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dichlorophenyl propylsulfide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2,4-dichlorothiophenol with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the sulfide. Optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) . Reproducibility requires strict stoichiometric ratios and moisture-free solvents, as outlined in organosulfur synthesis protocols .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, with characteristic shifts for aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 2.5–3.0 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 249 [M⁺]). Validation involves cross-referencing with databases (PubChem ) and comparing retention times in HPLC with standards. For sulfur-containing compounds, elemental analysis ensures >95% purity .
Advanced Research Questions
Q. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions, and what metabolites are formed?
- Methodological Answer : Aerobic degradation involves photolytic cleavage of the C–S bond, forming 2,4-dichlorophenol and propyl sulfonic acid, identified via GC-MS. Anaerobic microbial degradation (e.g., Clostridium spp.) produces thiophenol derivatives, detectable by LC-TOF/MS. Studies should include isotope-labeled analogs (e.g., ¹³C-propyl) to track metabolic pathways . Contradictions in degradation rates (e.g., pH-dependent hydrolysis) require controlled replicate experiments .
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions, and how can intermediates be stabilized?
- Methodological Answer : The sulfide’s S–C bond is susceptible to homolytic cleavage, generating thiyl radicals, which participate in chain reactions. Electron Paramagnetic Resonance (EPR) with spin traps (e.g., TEMPO) confirms radical intermediates. Stabilization requires low temperatures (−20°C) and radical scavengers (BHT). Computational studies (DFT) predict bond dissociation energies (BDE ≈ 65 kcal/mol), aligning with experimental kinetics .
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different biological assays?
- Methodological Answer : Discrepancies arise from assay-specific variables (e.g., cell line sensitivity, exposure duration). Harmonization involves standardized protocols (OECD guidelines) and cross-validation using in vitro (HepG2 cytotoxicity) and in vivo (rodent LD₅₀) models. Meta-analysis of LD₅₀ data (e.g., 1 g/kg in rats ) should account for solvent carriers (DMSO vs. saline) and statistical power .
Methodological Notes
- Data Validation : Use primary sources (peer-reviewed journals) over secondary summaries. For spectral data, compare with PubChem or ChemSpider .
- Experimental Design : Document reaction conditions (solvent purity, catalyst batches) to ensure reproducibility. Include negative controls in toxicity assays .
- Safety Protocols : Handle sulfide derivatives in fume hoods; refer to SDS guidelines for proper disposal of chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
